3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine is a compound that is part of a class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential use in medicinal chemistry. The compound itself is not explicitly detailed in the provided papers, but its related derivatives have been synthesized and studied for various biological activities, including insecticidal, fungicidal, and antibacterial properties .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]pyridine derivatives typically involves multiple steps, starting from substituted pyridines or nicotinic acids. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives involves nucleophilic substitution with aqueous hydrazine, cyclization, esterification, bromination, and hydrolysis . These methods have been reported to yield high purity products suitable for further chemical modifications and have potential for industrial scale-up due to their simplicity and cost-effectiveness .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and HRMS . These compounds often exhibit a planar structure that allows for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial for their biological activity .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, they can react with arylidene malononitriles, ethyl acetoacetate, and other nucleophilic reagents to construct polyheterocyclic systems . These reactions often involve the formation of new carbon-nitrogen bonds and can lead to the generation of a diverse array of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. These compounds typically have good solubility in common organic solvents, which is beneficial for their application in chemical synthesis and biological assays . The presence of halogen atoms like bromine and chlorine in the molecule can also affect its reactivity and interaction with biological targets.
Relevant Case Studies
Several of the synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their biological activities. For instance, some derivatives have shown promising insecticidal and fungicidal activities , while others have been tested against Mycobacterium tuberculosis, exhibiting significant antitubercular activity . These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives as lead compounds for the development of new therapeutic agents.
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine has been utilized in the synthesis of new polyheterocyclic ring systems, contributing to the development of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex molecular structures. This application is significant in exploring new compounds with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Insecticide Intermediates
The compound has been identified as a crucial intermediate in the synthesis of chlor-antraniliprole, a new insecticide. Its synthesis involves several steps including nucleophilic substitution, cyclization, bromination, and hydrolysis, highlighting its role in the development of agrichemicals (Wen-bo, 2011).
Development of Antibacterial and Antioxidant Agents
Researchers have synthesized derivatives of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine linked to various sulfonamide derivatives. These compounds have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains and have shown moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Photoinduced Tautomerization Studies
This chemical is a key component in studies of photoinduced tautomerization in certain chromophores. Investigations into the excited-state processes of these compounds have revealed insights into the dynamics of intramolecular and intermolecular proton transfer, contributing to the understanding of photochemical reactions (Vetokhina et al., 2012).
Biomedical Applications
A review of pyrazolo[3,4-b]pyridines, including 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, covers their diverse biomedical applications. These compounds, with various substitutions at key positions, have been synthesized for potential use in biomedical fields, demonstrating the versatility of this chemical structure (Donaire-Arias et al., 2022).
Corrosion Inhibition Studies
Pyrazolopyridine derivatives, including those related to 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This application highlights its potential use in industrial maintenance and materials science (Dandia, Gupta, Singh, & Quraishi, 2013).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHFIVQONMGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571876 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine | |
CAS RN |
245325-30-8 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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